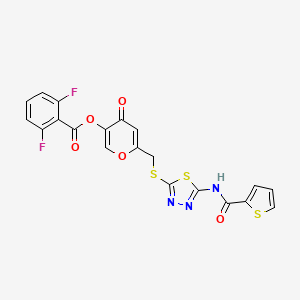

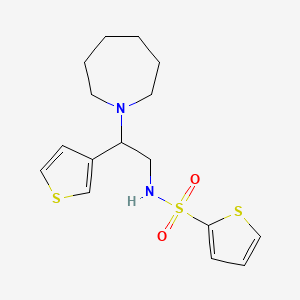

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process. In

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

- The synthesis of heterocyclic compounds involving sulfonamides, such as N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, is a prominent area of research. These compounds are synthesized through various chemical reactions, demonstrating their potential in creating diverse chemical structures for material science and pharmaceutical applications. Notably, thiophene, a sulfur-containing heteroaromatic ring, is pivotal in synthesizing heterocyclic compounds due to its applications in material science and pharmaceuticals. Substituted thiophenes exhibit a wide spectrum of biological activities, and their polymeric forms are utilized in electronics and solar cells (Nagaraju et al., 2018).

Sulfonamide Scaffolds in Chemical Synthesis

- Research on bifunctional sulfonamide scaffolds, similar to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, reveals their potential in various chemical reactions and potential applications. These scaffolds are suitable for conjugate addition reactions, with studies demonstrating efficient methodologies for preparing diverse sulfonamide derivatives. These derivatives exhibit multiple sites of Brønsted acidity and basicity, indicating their potential in host–guest chemistry, which could be valuable for pharmaceutical or agrochemical properties (Ghattas et al., 2014).

Medicinal Chemistry and Enzyme Inhibition

- Thiophene-based sulfonamides are significant in medicinal chemistry due to their inhibitory activity on enzymes like carbonic anhydrase. These compounds demonstrate potent inhibition on various isoforms of this enzyme, which is crucial in many physiological processes. The research on these compounds helps in understanding their binding mechanisms and provides a basis for designing new therapeutic agents targeting specific enzymes (Alım et al., 2020).

Material Science and Organic Electronics

- The role of thiophene and its derivatives extends to material science, where they are employed in manufacturing electronic devices. Their properties make them suitable for use in organic light-emitting transistors, solar cells, and chemical sensors. This highlights the versatility of thiophene-based compounds, such as N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide, in various scientific and industrial applications (Nagaraju et al., 2018).

Propiedades

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S3/c19-23(20,16-6-5-10-22-16)17-12-15(14-7-11-21-13-14)18-8-3-1-2-4-9-18/h5-7,10-11,13,15,17H,1-4,8-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPHEMDHEHXTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)

![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)

![(E)-16-(4-chlorobenzylidene)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B2591598.png)

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)

![4-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2591604.png)

![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)

![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)

![N-(2-fluorobenzyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2591607.png)